molecular formula C13H14N2OS2 B2649971 1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1206984-72-6

1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2649971
CAS No.: 1206984-72-6
M. Wt: 278.39
InChI Key: CQIJKOFABKSWFO-UHFFFAOYSA-N
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Description

The compound “1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” is a complex organic molecule that contains two thiophene rings, a cyclopropyl group, and a urea group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Cyclopropyl is a three-membered ring with three carbon atoms. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by factors like its molecular structure and the functional groups present .

Scientific Research Applications

Acetylcholinesterase Inhibition

  • Urea derivatives, including flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been studied for their potential as acetylcholinesterase inhibitors. These compounds, designed to optimize the spacer length between pharmacophoric moieties, showed compatibility with high inhibitory activities against acetylcholinesterase, suggesting applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Anion Receptors

  • Certain thiourea derivatives have been investigated for their use as neutral enantioselective anion receptors. These studies provide insights into the binding interactions of thioureas with anions, offering potential applications in the development of sensor technologies and in bifunctional organocatalysis (Roussel et al., 2006).

Biological Activity Enhancement

  • Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been shown to possess cytokinin-like activity, significantly impacting plant morphogenesis and root formation. This indicates their potential use in agricultural biotechnology to enhance plant growth and development (Ricci & Bertoletti, 2009).

Molecular Devices and Sensors

  • Urea and thiourea-based compounds have been applied in the creation of molecular devices and sensors. For example, the interaction of thio-substituted cyclopropenium ions with certain ylides led to the formation of N,N′-dicyclopropenylidene urea derivatives, which could be utilized in the development of novel sensing materials (Inoue et al., 1978).

Drug Discovery and Development

  • Urea derivatives have been synthesized and evaluated for their antimicrobial activity and potential as therapeutic agents. Their structural diversity allows for significant biological activity, highlighting their importance in the search for new medications (Konduri et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or a catalyst, its mechanism of action would depend on its interactions with other molecules in the system .

Future Directions

The future research directions for this compound would depend on its applications. If it has potential uses in fields like medicine or materials science, future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .

Properties

IUPAC Name

1-thiophen-2-yl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(15-11-4-2-8-18-11)14-9-13(5-6-13)10-3-1-7-17-10/h1-4,7-8H,5-6,9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJKOFABKSWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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